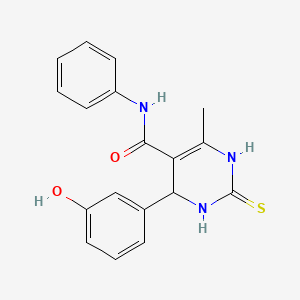

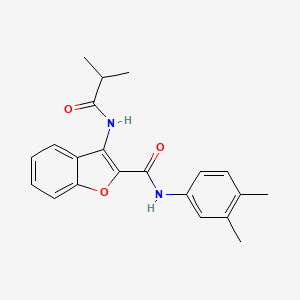

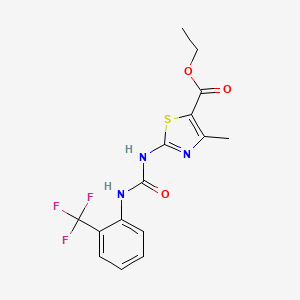

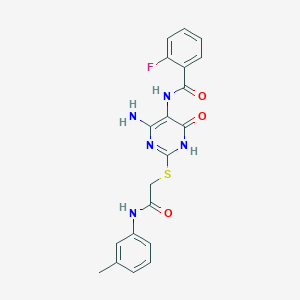

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide, also known as DCFB, is a synthetic compound that belongs to the class of benzofuran derivatives. DCFB has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, chemically related to various benzofurans and carboxamides, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that eliminate them well, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This reflects ongoing environmental introduction due to the consumption of paraben-based products. Their biodegradability and reactions with free chlorine to yield halogenated by-products raise concerns about their stability and toxicity in aquatic systems (Haman et al., 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including various benzimidazoles and carboxamides, have shown promising antitumor activity. The review of bis(2-chloroethyl)amino derivatives of imidazole and related compounds highlights their potential as new antitumor drugs, underlining the importance of these chemical structures in medicinal chemistry (Iradyan et al., 2009).

Biomedical Applications of Carboxymethyl Chitosans

The derivatives of chitosan, such as carboxymethyl chitosans, exhibit enhanced biological and physicochemical properties. These derivatives have shown promise in various biomedical applications, including drug delivery, bioimaging, biosensors, and gene therapy, due to their improved biocompatibility, high moisture retention ability, and antimicrobial properties (Upadhyaya et al., 2013).

Pharmacological Activities of Gallic Acid

Gallic acid, a naturally occurring compound, has been extensively studied for its powerful anti-inflammatory properties. Its pharmacological activities, particularly in inflammatory diseases, have been well-documented, highlighting its potential as a candidate for treating various inflammation-related diseases. The review suggests that gallic acid's anti-inflammatory mechanisms mainly involve the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines (Bai et al., 2020).

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-12(2)20(24)23-18-16-7-5-6-8-17(16)26-19(18)21(25)22-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZQJQNEPLZOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)